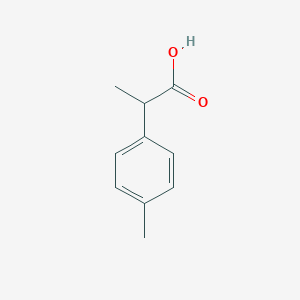

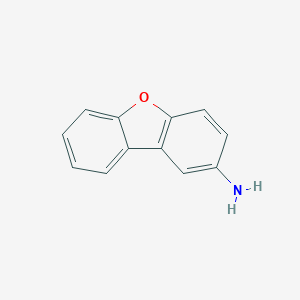

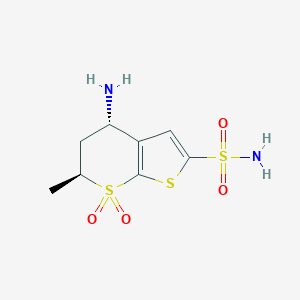

(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The specific chemical reactions involving “(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)” are not provided in the search results. Chemical reactions can depend on various factors including the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)” are not explicitly listed in the search results. The molecular weight is given as 397.3 g/mol. For detailed properties, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.Applications De Recherche Scientifique

Adsorption of Volatile Organic Compounds (VOCs)

Background: Volatile organic compounds (VOCs) are organic compounds with saturated vapor pressure exceeding 133.322 Pa and boiling points between 50 and 260 °C at atmospheric pressure. These compounds are commonly found in various industrial processes, household products, and emissions from vehicles and factories. VOCs can lead to air pollution and pose health risks to humans .

Application:- Adsorption of 2-Butanone : The modified activated carbon, treated with oxalic acid (H₂C₂O₄) through hydrothermal modification, exhibits improved adsorption capacity for polarity VOCs. Specifically, the adsorption capacity for 2-butanone increased from 312.60 to 345.98 mg/g after modification. The modified carbon also showed enhanced surface area and total pore volume. This application is crucial for mitigating air pollution and protecting human health .

Antitumor and Antibacterial Properties

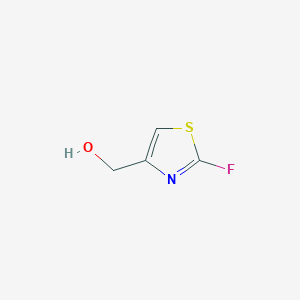

Background: Thiazolo[3,2-a]pyrimidines are a class of compounds with diverse biological activities. Their 2-substituted derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory properties.

Application:- Antitumor Activity : Some 2-substituted thiazolo[3,2-a]pyrimidines exhibit potent antitumor effects. Researchers have observed promising results in inhibiting tumor growth and metastasis. These compounds could potentially serve as candidates for cancer therapy .

- Antibacterial Activity : Certain derivatives also display strong antibacterial properties. They may be explored as novel antibiotics to combat bacterial infections .

Crystal Engineering and Material Science

Application:- Crystal Structures : Investigating the crystal structures of 2-(arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines provides insights into their physical properties, stability, and potential applications. Understanding crystal packing and intermolecular interactions is essential for designing new materials with desirable properties .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+), also known as Oxaliplatin, is DNA . This compound is known for its ability to inhibit DNA replication and repair .

Mode of Action

Oxaliplatin interacts with its target, DNA, by forming covalent bonds. This results in the formation of DNA adducts, which distort the DNA helix and prevent normal DNA replication and transcription .

Biochemical Pathways

The formation of DNA adducts by Oxaliplatin affects various biochemical pathways. The most significant of these is the DNA replication pathway. The distortion of the DNA helix prevents the normal functioning of DNA polymerase, an enzyme crucial for DNA replication. This leads to DNA replication stress and eventually cell death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oxaliplatin are complex. It is administered intravenously, ensuring 100% bioavailability . The exact pharmacokinetic properties of Oxaliplatin are still under investigation.

Result of Action

The result of Oxaliplatin’s action at the molecular level is the inhibition of DNA replication, leading to cell death . At the cellular level, this results in a reduction in tumor size and improved patient survival rates in various types of cancer, including colorectal cancer and advanced ovarian cancer .

Action Environment

The action, efficacy, and stability of Oxaliplatin can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the drug’s stability and efficacy. Additionally, the presence of other chemotherapy drugs can influence Oxaliplatin’s action, as it is commonly used in combination with other drugs .

Propriétés

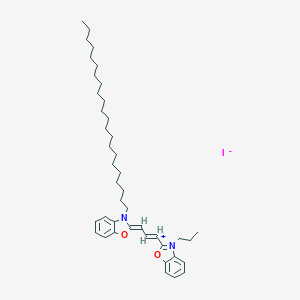

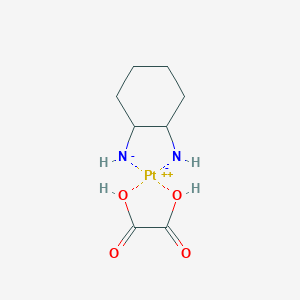

| { "Design of the Synthesis Pathway": "The synthesis of '(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)' can be achieved through a multi-step reaction pathway. The first step involves the preparation of (2-aminocyclohexyl)azanide, which is then reacted with oxalic acid to form the oxalate salt. This salt is then reacted with platinum(II) chloride to form the final product.", "Starting Materials": [ "(2-aminocyclohexyl)azanide", "Oxalic acid", "Platinum(II) chloride" ], "Reaction": [ { "Reactants": "(2-aminocyclohexyl)azanide", "Reagents": "None", "Conditions": "None", "Products": "(2-aminocyclohexyl)azanide" }, { "Reactants": "(2-aminocyclohexyl)azanide", "Reagents": "Oxalic acid", "Conditions": "Acidic conditions", "Products": "(2-Azanidylcyclohexyl)oxalate" }, { "Reactants": "(2-Azanidylcyclohexyl)oxalate", "Reagents": "Platinum(II) chloride", "Conditions": "Neutral conditions", "Products": "(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)" } ] } | |

Numéro CAS |

61758-77-8 |

Nom du produit |

(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |

Formule moléculaire |

C₈H₁₄N₂O₄Pt |

Poids moléculaire |

397.3 g/mol |

Nom IUPAC |

(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |

InChI |

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2 |

Clé InChI |

DRMCATBEKSVAPL-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |

Synonymes |

[SP-4-2-(1S-trans)]-(1,2-Cyclohexanediamine-N,N’)[ethanedioato(2-)-O,O’]platinum; _x000B_(SP-4-2)-[(1S,2S)-1,2-Cyclohexanediamine-kN,kN’][ethanedioato(2-)-kO1,kO2]platinum; (1S-trans)-1,2-Cyclohexanediamine Platinum Complex; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

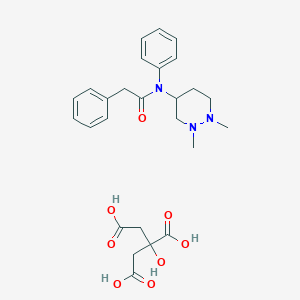

![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)

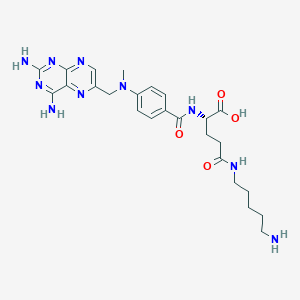

![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)

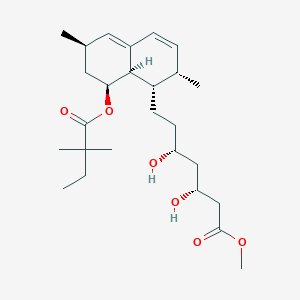

![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)